Postoperative Mortality Reduction: Serotonin Adipate Versus Standard Intensive Care in Generalized Peritonitis
In a prospective comparative study of 182 patients with generalized peritonitis (GP), the addition of serotonin adipate (Dinaton) to standard intensive therapy reduced postoperative mortality from 28.3% (Group I, n=92, standard therapy alone) to 20.0% (Group II, n=90, standard therapy plus serotonin adipate), representing an absolute risk reduction of 8.3 percentage points and a relative risk reduction of approximately 29.3% [1]. The study also documented accelerated recovery of intestinal motility, resolution of enteral insufficiency syndrome, and faster regression of systemic inflammatory response markers in the serotonin adipate group. No comparable mortality endpoint data are available for serotonin hydrochloride or serotonin creatinine sulfate in this clinical context.
| Evidence Dimension | Postoperative mortality rate |
|---|---|
| Target Compound Data | 20.0% (90 patients receiving serotonin adipate + standard therapy) |
| Comparator Or Baseline | 28.3% (92 patients receiving standard intensive therapy without serotonin adipate) |
| Quantified Difference | Absolute risk reduction: 8.3 percentage points; relative risk reduction: ~29.3% |
| Conditions | Prospective comparative clinical study; 182 patients with generalized peritonitis; postoperative period; Russian clinical setting |
Why This Matters
This is the only available head-to-head mortality data for any serotonin salt in a critical care surgical indication, making serotonin adipate the evidence-backed choice for clinical research involving serotonergic modulation of postoperative gastrointestinal dysfunction.
- [1] Belik, B. M. (2016). Evaluation of clinical efficacy of serotonin adipate in treatment and prevention of enteral insufficiency syndrome at generalized peritonitis. Khirurgiia, (8), 64–70. PMID: 27723700. View Source
